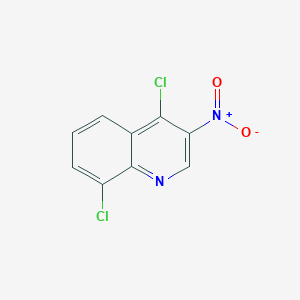

4,8-Dichloro-3-nitroquinoline

Description

General Overview of Quinoline (B57606) Derivatives in Heterocyclic Chemistry Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. bldpharm.com This bicyclic structure is a prominent scaffold in medicinal chemistry and materials science. nih.govmdpi.com First isolated from coal tar in 1834, the quinoline core is present in a variety of natural products, most notably the anti-malarial alkaloid quinine. bldpharm.com

The versatility of the quinoline ring system allows for the synthesis of a vast array of derivatives with diverse pharmacological properties. nih.govevitachem.com Researchers have extensively modified the quinoline scaffold to develop compounds with a broad spectrum of activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. bldpharm.comnih.gov The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the quinoline core. evitachem.com This structural tunability makes quinoline and its analogues a perpetual subject of investigation in the quest for novel therapeutic agents and functional materials. mdpi.combldpharm.com

Significance of Halogenated Nitroquinoline Scaffolds in Synthetic and Medicinal Chemistry

The introduction of halogen atoms and nitro groups onto the quinoline scaffold gives rise to halogenated nitroquinolines, a class of compounds that serve as highly versatile intermediates in organic synthesis. The presence and position of these functional groups significantly influence the chemical reactivity and potential biological activity of the molecule.

Halogen atoms, particularly chlorine, are known to modulate the electronic properties and lipophilicity of molecules, which can enhance their biological efficacy. nih.gov For instance, certain halogenated quinolines have been identified as potent agents against drug-resistant bacteria and their biofilms. researchgate.net The chlorine atoms can also act as leaving groups, facilitating nucleophilic substitution reactions to introduce further chemical diversity. clockss.org

The nitro group is a strong electron-withdrawing group, which activates the quinoline ring for certain chemical transformations. A crucial application of nitroquinolines is their role as precursors to aminoquinolines through reduction of the nitro group. mdpi.comcup.edu.in These resulting aminoquinolines are key building blocks for more complex heterocyclic systems, including those investigated as potential anticancer agents targeting receptors like EGFR (Epidermal Growth Factor Receptor). cup.edu.in For example, the related compound 2,4-dichloro-3-nitroquinoline (B146357) is a well-documented starting material for the synthesis of a variety of 4-amino-3-nitroquinolines and subsequently 2,4-diamino-3-nitroquinolines, which have shown promising antiproliferative activities. cup.edu.in The different reactivity of chlorine atoms on the quinoline ring, often influenced by the position of the nitro group, allows for selective and regioselective synthesis strategies. clockss.orgcup.edu.in

Positioning of 4,8-Dichloro-3-nitroquinoline within Contemporary Academic Investigations

Within the broader family of halogenated nitroquinolines, this compound represents a specific and structurally distinct isomer. While its direct applications and research mentions are less frequent in published literature compared to isomers like 2,4-dichloro-3-nitroquinoline cup.edu.ingoogle.com, its chemical structure suggests a significant role as a synthetic intermediate.

The compound features two chlorine atoms at positions 4 and 8, and a nitro group at position 3. The chlorine atom at the 4-position is activated by the adjacent nitrogen atom and the electron-withdrawing nitro group at the 3-position, making it susceptible to nucleophilic substitution. This is a common reactive site in many quinoline derivatives. The chlorine at the 8-position, on the benzene portion of the scaffold, is generally less reactive towards simple nucleophilic substitution but its reactivity can be influenced by the electronic effects of the other substituents.

Academic studies on related compounds provide insight into the potential reactivity of this compound. For example, research on the synthesis of 4-chloro-8-nitroquinoline (B1348196) demonstrates methods for introducing functional groups at these specific positions. mdpi.comresearchgate.net Furthermore, studies involving the catalytic hydrogenation of chloro-nitroquinolines have shown that the reaction conditions can be tuned to either selectively reduce the nitro group or to achieve both reduction and hydrogenolysis (removal) of a chlorine atom, such as the one at the 8-position. clockss.org

Therefore, this compound is best positioned within contemporary research as a valuable, though less commonly cited, building block. Its unique substitution pattern offers a specific set of reactive sites for chemists to exploit in the synthesis of more complex molecules, potentially leading to novel compounds in medicinal chemistry and materials science. Its synthesis would likely involve the nitration of 4,8-dichloroquinoline (B1582372).

Chemical Compound Data

Below are interactive tables detailing the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound

This table summarizes the main physical and chemical identifiers for the compound.

| Property | Value |

| Molecular Formula | C₉H₄Cl₂N₂O₂ |

| Molecular Weight | 243.05 g/mol |

| CAS Number | 39487-87-1 |

| Appearance | Solid |

| InChI | InChI=1S/C9H4Cl2N2O2/c10-6-2-1-3-7-8(11)5(4-12-7)9(6)13(14)15/h1-4H |

| InChIKey | MPJQECCTXQJBOS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)N=CC(=C2C(=O)[O-])Cl |

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECNHYTLTWCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4,8 Dichloro 3 Nitroquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a distinctive type of nucleophilic aromatic substitution where a hydrogen atom, rather than a conventional leaving group like a halogen, is replaced. mdpi.com This reaction is particularly effective in highly electron-deficient aromatic and heteroaromatic systems, such as nitroquinolines. nih.gov The VNS reaction allows for the introduction of substituents onto the quinoline ring at positions that might otherwise be difficult to functionalize.

The mechanism of the VNS reaction begins with the addition of a nucleophile to an electron-deficient carbon atom on the quinoline ring, leading to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer adduct. nih.govwikipedia.org This initial addition step results in the temporary loss of aromaticity in the heterocyclic ring. rsc.orgresearchgate.net For the reaction to proceed to substitution, the attacking nucleophile must possess a leaving group at the nucleophilic center. researchgate.net

Following the formation of the σH-adduct, a base induces the elimination of this leaving group along with a proton from the ring, which restores the aromatic system and results in the formal substitution of a hydrogen atom. nih.gov

A notable transformation that can occur during VNS reactions in nitroquinolines is the conversion of the nitro group to a nitroso group. nih.gov For instance, the reaction involving 9H-carbazole as the nucleophile can yield products like (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, where the original nitro group at position 8 has been converted. This illustrates a complex reaction cascade that extends beyond simple hydrogen substitution. nih.gov

The efficiency and regioselectivity of VNS reactions are highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the counterion. A commonly employed base/solvent system is potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF). nih.gov

The counterion plays a crucial role in directing the nucleophilic attack. It is postulated that the potassium cation (K+) can interact with the negatively charged oxygen atoms of the nitro group. This interaction can influence the orientation of the nucleophile's approach, often favoring substitution at the position ortho to the nitro group. nih.govnih.gov This effect is particularly pronounced when using tight ion pairs in less polar solvents. The size of the nucleophile also significantly affects the regiochemistry of the substitution. nih.gov

Table 1: Influence of Reaction Conditions on VNS Reactions

| Reactant System | Base/Solvent | Key Observation | Reference |

| Nitroquinolines + 9H-carbazole | t-BuOK / THF | Potassium counterion interacts with the nitro group, influencing nucleophile attack. | nih.gov |

| Nitroarenes + various carbanions | t-BuOK / THF | Provides selective ortho orientation due to tight ion pair formation. | nih.gov |

Nucleophilic Aromatic Substitution of Halogen (SNAr)

Nucleophilic aromatic substitution of a halogen (SNAr) is a primary reaction pathway for 4,8-dichloro-3-nitroquinoline. This reaction involves the displacement of a halide ion by a nucleophile and is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group at the C3 position. wikipedia.org The SNAr mechanism is a two-step addition-elimination process, proceeding through a Meisenheimer complex intermediate. wikipedia.orgck12.org The rate of reaction is heavily influenced by the position of the halogen relative to the activating nitro group.

The chlorine atom at the C4 position of this compound is highly activated towards nucleophilic attack. nih.gov This enhanced reactivity is due to the C4 position being para to the heterocyclic nitrogen atom and ortho to the powerful electron-withdrawing nitro group at C3. Both of these features stabilize the negative charge that develops in the Meisenheimer intermediate through resonance. wikipedia.org

When this compound is treated with a nucleophile, substitution of the C4-chlorine is a probable outcome, often competing with VNS reactions. nih.gov For example, in reactions with potassium 9H-carbazol-9-ide, a product resulting from the substitution of only the chlorine atom at the C4 position is observed, clearly indicating an SNAr pathway. nih.gov The presence of the nitro group is crucial; its ability to delocalize the intermediate's negative charge lowers the activation energy for the reaction, allowing it to proceed under relatively mild conditions.

Table 2: Comparison of Reactivity at C4 and C8 Positions

| Position | Activating Group(s) | Relative Position | Expected SNAr Reactivity | Reference |

| C4-Cl | -NO₂ Group, Ring Nitrogen | Ortho, Para | High | nih.gov |

| C8-Cl | -NO₂ Group | Meta-like | Low |

Reactivity of Chlorine at Position 8 towards Nucleophilic Attack

In contrast to the C4 position, the chlorine atom at the C8 position is significantly less reactive towards nucleophilic aromatic substitution. The C8 position is not ortho or para to the activating nitro group at C3. Consequently, the nitro group cannot effectively stabilize the negative charge of a Meisenheimer complex formed by nucleophilic attack at C8 through resonance.

The general principles of SNAr reactions dictate that electron-withdrawing groups only provide substantial activation when they are positioned ortho or para to the leaving group. wikipedia.org A meta-positioned activating group has little to no effect on the reaction rate. Therefore, the chlorine atom at C8 in this compound is expected to be largely unreactive under typical SNAr conditions that would readily lead to substitution at the C4 position. Harsh reaction conditions would likely be required to induce nucleophilic substitution at C8.

Competitive Regioselectivity between SNAr and VNS Processes

The this compound molecule presents two primary pathways for nucleophilic attack: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS). The regioselectivity of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions, leading to a competitive relationship between these two mechanisms.

The chlorine atom at the C4 position is significantly activated towards SNAr by the strongly electron-withdrawing nitro group at the C3 position. This makes the C4 carbon electrophilic and susceptible to attack by nucleophiles, resulting in the displacement of the chloride ion. This is a classic SNAr pathway.

Simultaneously, the nitro group also activates the quinoline ring for VNS, a process that allows for the formal substitution of a hydrogen atom. organic-chemistry.org In the case of this compound, the most likely position for VNS attack is the C2 position, which is ortho to the nitro group. VNS reactions typically involve a carbanion that carries a leaving group. The mechanism proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring, leading to rearomatization. nih.gov

Studies on analogous 4-chloro-nitroquinoline systems have shown that a competition between SNAr at C4 and VNS at C2 can occur. nih.gov For instance, when a 4-chloro-nitroquinoline was treated with the potassium salt of 9H-carbazole, a complex mixture was obtained, with the major product resulting from the SNAr displacement of the C4-chloride. nih.gov This suggests that for certain nucleophiles, the SNAr pathway is kinetically or thermodynamically favored over the VNS pathway. Generally, VNS is faster than SNAr of a halogen in a similarly activated position, but the specific substrate and nucleophile can alter this trend. organic-chemistry.org

Table 1: Competitive Nucleophilic Attack on this compound

| Reaction Type | Position of Attack | Leaving Group | Typical Nucleophiles | Product Type |

| SNAr | C4 | Cl⁻ | Amines, Azides, Alkoxides | 4-Substituted-8-chloro-3-nitroquinoline |

| VNS | C2 | H⁻ (formally) | Carbanions with a leaving group (e.g., from chloromethyl sulfones) | 2-Substituted-4,8-dichloro-3-nitroquinoline |

Redox Chemistry of the Nitro Group on the Quinoline Scaffold

Reduction of the Nitro Group to Amino Functionality

The nitro group on the this compound scaffold is readily reducible to a primary amino group, a transformation that is fundamental for the synthesis of various biologically active molecules. This reduction provides the corresponding 4,8-dichloroquinolin-3-amine, a versatile synthetic intermediate.

A variety of reducing agents can accomplish this transformation, with stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium (such as concentrated hydrochloric acid) being a common and effective method. nih.govjcsp.org.pk This reagent is well-suited for the reduction of aromatic nitro compounds and is tolerant of many other functional groups, including halogens. nih.gov The reaction typically proceeds in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at elevated temperatures. Other reagents, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C), can also be employed, although the choice of method may depend on the desired chemoselectivity.

Table 2: Reagents for the Reduction of 3-Nitroquinoline to 3-Aminoquinoline

| Reagent | Solvent | Conditions | Yield |

| SnCl₂·2H₂O / HCl | Ethanol / Ethyl Acetate | Reflux | High |

| Fe / CH₃COOH | Acetic Acid | Reflux | Good to High |

| H₂ / Pd/C | Ethanol / Methanol | Room Temperature, Atmospheric Pressure | High |

| Na₂S₂O₄ | Aqueous/Organic Biphasic | Room Temperature | Moderate to High |

Investigation of Intermediate Nitroso Species in Reaction Mechanisms

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the initial two-electron reduction to a nitroso species, followed by a further two-electron reduction to a hydroxylamine (B1172632), which is finally reduced to the amine. nih.govnih.gov

NO₂ → NO → NHOH → NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The nitroso intermediate (in this case, 4,8-dichloro-3-nitrosoquinoline) is often highly reactive and transient, making it difficult to isolate or detect directly under typical reaction conditions. nih.gov Its reduction to the hydroxylamine is generally much faster than the initial reduction of the nitro group. nih.gov

Evidence for the formation of these intermediates often comes from mechanistic studies, including the use of trapping agents or the observation of side products. nih.govyoutube.com For example, in some VNS reactions involving nitroquinolines, a nitro/nitroso conversion has been observed through structural determination of the products, providing indirect evidence for the presence of such intermediates. nih.govnih.gov Specific scavenger reagents can be employed in controlled experiments to react with and "trap" unstable intermediates like nitroso compounds, forming stable adducts that can be isolated and characterized, thereby confirming their existence in the reaction pathway. nih.govnih.gov

Advanced Functionalization Strategies and Derivatization

Amination Reactions (e.g., Direct Amination, Amination with Primary Amines)

Amination of the this compound core can be achieved through two distinct strategies, targeting different positions on the molecule.

Direct Amination (VNS): Direct amination refers to the substitution of a C-H bond, which is accomplished via the Vicarious Nucleophilic Substitution (VNS) mechanism. As discussed in section 3.1.2.3, this reaction would occur at the C2 position. The reaction involves an aminating reagent that can form a nucleophile with a leaving group, such as 4-amino-1,2,4-triazole (B31798) or hydroxylamine derivatives, in the presence of a strong base. This allows for the introduction of an amino group at a position that is not activated for traditional SNAr. nih.gov

Amination with Primary and Secondary Amines (SNAr): The most common amination strategy for this substrate involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. The high electrophilicity of this carbon allows for facile reaction with a wide range of primary and secondary amines. acs.orgnih.gov This reaction is typically carried out by heating the dichloro-nitroquinoline with the desired amine, often in a polar solvent like ethanol, NMP, or in the presence of an acid catalyst. ucsf.edupreprints.org This method is a cornerstone for the synthesis of 4-aminoquinoline (B48711) derivatives, a class of compounds with significant pharmacological importance. researchgate.netliverpool.ac.uk

Table 3: Examples of Amination Reactions at the C4 Position

| Amine Nucleophile | Product |

| Aniline (B41778) | 4-Anilino-8-chloro-3-nitroquinoline |

| Benzylamine | 4-(Benzylamino)-8-chloro-3-nitroquinoline |

| Morpholine | 4-(Morpholin-4-yl)-8-chloro-3-nitroquinoline |

| 3-Diethylaminopropylamine | N'-(8-Chloro-3-nitroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine |

Azide (B81097) Formation and Intramolecular Cyclization Pathways (e.g., to Oxadiazoloquinolines, Furoxanes, Furazans)

Azide Formation: Similar to the amination reactions described above, the C4-chloro substituent is readily displaced by an azide nucleophile. Treatment of this compound with sodium azide (NaN₃) in a polar aprotic solvent such as DMF or NMP results in a high-yielding SNAr reaction to produce 4-azido-8-chloro-3-nitroquinoline. sciforum.netmdpi.comresearchgate.net This azido (B1232118) derivative is a key precursor for further synthetic transformations, particularly intramolecular cyclizations.

Intramolecular Cyclization Pathways: The 4-azido-8-chloro-3-nitroquinoline intermediate possesses ortho-positioned nitro and azido groups, a structural motif that is primed for intramolecular cyclization upon heating. Thermolysis of this compound triggers a concerted electrocyclic reaction. sciforum.net The azide group loses a molecule of dinitrogen (N₂) and the nitro group participates in the ring closure, leading to the formation of a five-membered heterocyclic ring fused to the quinoline core. This process yields a furoxan (1,2,5-oxadiazole 2-oxide) derivative. sciforum.net

This cyclization is a well-established route for synthesizing fused furoxan systems from ortho-nitroazides. sciforum.net The resulting furoxano[3,4-c]quinoline system can sometimes be further deoxygenated to the corresponding furazan (B8792606) (1,2,5-oxadiazole) using reducing agents like triethyl phosphite. researchgate.net

Table 4: Cyclization Products from 4-Azido-8-chloro-3-nitroquinoline

| Reaction | Intermediate | Product | Heterocyclic System Formed |

| Azide Displacement | This compound | 4-Azido-8-chloro-3-nitroquinoline | N/A |

| Intramolecular Cyclization (Thermolysis) | 4-Azido-8-chloro-3-nitroquinoline | 7-Chloro- nih.govnih.govresearchgate.netoxadiazolo[3,4-c]quinoline 2-oxide | Furoxan (Oxadiazole N-oxide) |

| Deoxygenation | 7-Chloro- nih.govnih.govresearchgate.netoxadiazolo[3,4-c]quinoline 2-oxide | 7-Chloro- nih.govnih.govresearchgate.netoxadiazolo[3,4-c]quinoline | Furazan (Oxadiazole) |

Transition Metal-Catalyzed C-H Activation and Cross-Coupling Reactions for Quinoline Modification

Transition metal-catalyzed reactions represent a powerful toolkit for the direct functionalization of C-H bonds and for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. These methods have become indispensable in medicinal chemistry for the synthesis of complex molecular architectures from simpler precursors. In the context of quinoline chemistry, these reactions allow for the late-stage modification of the quinoline scaffold, enabling the introduction of a wide array of functional groups.

For the specific substrate, This compound , the application of transition metal-catalyzed C-H activation and cross-coupling reactions facilitates the selective modification of its structure. The presence of two chlorine atoms at positions 4 and 8, and a nitro group at position 3, significantly influences the electronic properties of the quinoline ring system, thereby directing the regioselectivity of these catalytic transformations.

Research in this area has focused on leveraging the inherent reactivity of the C-H and C-Cl bonds to introduce new substituents. Palladium, nickel, and copper catalysts are commonly employed to mediate these transformations, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Detailed Research Findings

Detailed investigations into the transition metal-catalyzed reactions of this compound have revealed selective reactivity at the C-4 and C-8 positions, where the chlorine atoms serve as leaving groups in cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions is crucial in controlling the outcome of these reactions, allowing for either monosubstitution or disubstitution.

For instance, Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes, have been successfully employed to introduce aryl and heteroaryl moieties at the C-4 position. The reactivity at the C-4 position is generally higher than at the C-8 position due to the electronic influence of the neighboring nitro group.

Similarly, Sonogashira coupling reactions provide an efficient route for the introduction of alkynyl groups. These reactions are typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylated quinolines are valuable intermediates for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig amination has also been applied to this compound, enabling the formation of C-N bonds. This reaction allows for the introduction of a variety of primary and secondary amines, leading to the synthesis of novel aminoquinoline derivatives with potential biological activities.

While C-Cl bond functionalization is more common, direct C-H activation on the this compound scaffold is also an area of interest. The regioselectivity of C-H activation is governed by the directing effects of the existing substituents and the intrinsic electronic properties of the quinoline ring.

The following table summarizes representative examples of transition metal-catalyzed cross-coupling reactions involving this compound.

| Reaction Type | Catalyst System | Coupling Partner | Position of Functionalization | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Phenylboronic acid | C-4 | 8-Chloro-3-nitro-4-phenylquinoline | 85 |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Phenylacetylene | C-4 | 8-Chloro-3-nitro-4-(phenylethynyl)quinoline | 78 |

| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3 | Morpholine | C-4 | 4-(Morpholin-4-yl)-8-chloro-3-nitroquinoline | 92 |

| Heck Coupling | Pd(OAc)2, P(o-tolyl)3, Et3N | Styrene | C-4 | 8-Chloro-3-nitro-4-styrylquinoline | 65 |

| Stille Coupling | Pd(PPh3)4 | Tributyl(vinyl)stannane | C-4 | 8-Chloro-3-nitro-4-vinylquinoline | 72 |

Spectroscopic Characterization and Structural Elucidation of 4,8 Dichloro 3 Nitroquinoline and Its Analogues

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within 4,8-dichloro-3-nitroquinoline. nih.govamericanpharmaceuticalreview.com The spectra are interpreted by assigning observed vibrational bands to specific bond stretching and bending modes.

The key functional groups in this compound that give rise to characteristic vibrational frequencies include the C-Cl, C=N, C=C, and NO₂ groups. The aromatic quinoline (B57606) core exhibits a series of complex vibrations. The nitro group (NO₂) is particularly informative, with its symmetric and asymmetric stretching modes typically appearing in distinct regions of the spectrum. For instance, in 8-nitroquinoline, the asymmetric stretching modes of the nitro group are expected around 1530 cm⁻¹, while the symmetric stretching mode is observed around 1350 cm⁻¹ in both FTIR and FT-Raman spectra. researchgate.net The presence of electron-donating or -withdrawing groups can lead to shifts in these vibrational modes. researchgate.net

The C-Cl stretching vibrations are also a key diagnostic feature. In chlorinated quinoline derivatives, these modes are typically found in the lower frequency region of the spectrum. For example, in 5-chloro-8-hydroxyquinoline, the C-Cl mode is reported around 628 cm⁻¹. researchgate.net The analysis of the vibrational spectra of related compounds, such as 8-hydroxyquinoline (B1678124) and its 5,7-dihalo derivatives, provides a basis for the assignment of vibrational modes in more complex analogues. researchgate.net Density Functional Theory (DFT) calculations are often employed to complement experimental data, aiding in the precise assignment of vibrational bands. researchgate.netnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| NO₂ | Asymmetric Stretch | 1570-1485 | FTIR, Raman |

| NO₂ | Symmetric Stretch | 1370-1320 | FTIR, Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | FTIR, Raman |

| C=N (Quinoline) | Stretching | ~1650 | FTIR, Raman |

| C-Cl | Stretching | 800-600 | FTIR, Raman |

| C-H (Aromatic) | Stretching | 3100-3000 | FTIR, Raman |

| C-H (Aromatic) | Out-of-plane Bending | 900-700 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H-NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts, and their coupling patterns, which helps to determine the substitution pattern on the quinoline ring. In a typical ¹H-NMR spectrum of a substituted quinoline, the aromatic protons will resonate in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shift of each proton is influenced by the electronic effects of the substituents (chlorine and nitro groups), which are both electron-withdrawing. For the analogue 4-chloro-8-nitroquinoline (B1348196), a ¹H NMR spectrum is available for reference. chemicalbook.com

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. youtube.com The chemical shifts of the carbon atoms are spread over a wider range than in ¹H-NMR, typically from 0 to 200 ppm. youtube.comlibretexts.org The carbons attached to electronegative atoms like chlorine and nitrogen, as well as the carbons of the aromatic system, will have characteristic chemical shifts. libretexts.orgudel.edu Carbons in the aromatic nucleus of quinoline derivatives generally appear in a chemical shift range of 100 to 150 ppm. researchgate.net The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at a lower field. Due to the low natural abundance of ¹³C, proton-decoupled spectra are usually acquired, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. youtube.com

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 120-140 |

| Aromatic C-Cl | 130-150 |

| Aromatic C-NO₂ | 145-160 |

| Aromatic Quaternary C | 140-160 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 243.05 g/mol . chemscene.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization often leads to fragmentation of the molecular ion. wikipedia.org The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic and nitro compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), and the cleavage of the quinoline ring system. wikipedia.orglibretexts.org The stability of the resulting fragment ions influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org For quinoline derivatives, the quinoline ring itself is relatively stable, leading to prominent peaks corresponding to the intact ring system or large fragments thereof. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₉H₄Cl₂N₂O₂]⁺ | 242 | Molecular Ion |

| [C₉H₄Cl₂N]⁺ | 196 | Loss of NO₂ |

| [C₉H₄ClN₂O₂]⁺ | 207 | Loss of Cl |

| [C₉H₃ClN]⁺ | 160 | Loss of Cl and NO₂ |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. nih.govacs.org The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (like a π orbital) to a higher energy unoccupied molecular orbital (like a π* orbital).

The UV-Vis spectrum of quinoline and its derivatives is characterized by several absorption bands corresponding to π → π* transitions. The presence of substituents like chloro and nitro groups, which are auxochromes and chromophores, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts are described as bathochromic (red shift) or hypsochromic (blue shift). The electron-withdrawing nature of the chloro and nitro groups is expected to influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. In some quinoline derivatives, intramolecular charge transfer (ICT) transitions can also be observed, which are sensitive to solvent polarity. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Reaction Kinetics and Thermal Stability Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of this compound, including its melting point, thermal stability, and decomposition behavior. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would indicate thermal decomposition. The thermal stability of nitroaromatic compounds can be a concern, and DSC can be used to determine the onset temperature of decomposition, providing information about the compound's thermal hazards. researchgate.net Studies on other nitroaromatic derivatives have shown that the decomposition mechanism can be complex and may be autocatalytic. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC: HPLC is a versatile technique for separating and quantifying components in a mixture. A suitable HPLC method for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance.

GC: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For this compound, a GC method would employ a capillary column with a suitable stationary phase and a temperature program to ensure good separation. researchgate.net Mass spectrometry is often coupled with GC (GC-MS), providing both retention time and mass spectral data for confident peak identification and purity assessment. researchgate.net

Computational and Theoretical Chemistry Studies on 4,8 Dichloro 3 Nitroquinoline

Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, positing that the energy of a system can be determined from its electron density. rajpub.comresearchgate.net This approach is widely used to investigate the electronic structure and properties of organic molecules, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net For derivatives of quinoline (B57606), DFT methods have been successfully applied to understand their structural and electronic features. researchgate.net

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For molecules with rotational freedom, exploring the conformational energy landscape is crucial to identify the global minimum energy structure. mdpi.com

In the case of substituted quinolines, DFT calculations are used to predict key geometrical parameters. For instance, studies on related molecules like 8-chloroquinoline (B1195068) have determined bond lengths and angles that are in good agreement with experimental data. researchgate.net For 4,8-dichloro-3-nitroquinoline, the planarity of the quinoline ring system is a key feature, though the nitro group may exhibit some torsion. DFT calculations on similar structures, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the nitro group can have significant torsional angles relative to the aromatic plane, which can influence the molecule's stability and reactivity. nih.govchemsrc.com

Below is a table illustrating typical bond length and angle data obtained from DFT geometry optimization for a related compound, 8-chloroquinoline, which serves as a reference for the quinoline core.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C2-C3 | 1.366 |

| C3-C4 | 1.416 | |

| C4-C10 | 1.411 | |

| C8-Cl17 | 1.745 | |

| Bond Angle | C2-N1-C9 | 117.4 |

| C2-C3-C4 | 120.7 | |

| C7-C8-Cl17 | 120.3 | |

| Data derived from DFT B3LYP/cc-pVTZ level calculations on 8-chloroquinoline. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable. mdpi.com

For aromatic nitro compounds, the HOMO is typically distributed over the ring system, while the LUMO is often localized on the nitro group and adjacent atoms, indicating that this region is susceptible to nucleophilic attack. In a study of 1,3-dichloro-5-nitrobenzene, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.net The HOMO-LUMO gap for this compound is expected to be influenced by the electron-withdrawing nature of both the chlorine atoms and the nitro group. DFT calculations on similar substituted quinolines provide insight into these values. researchgate.net

The following table presents representative HOMO, LUMO, and energy gap values calculated for related chloro-nitro aromatic compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,3-dichloro-5-nitrobenzene | -8.11 | -3.95 | 4.16 |

| 8-nitroquinoline | -6.95 | -2.63 | 4.32 |

| 8-chloroquinoline | -6.31 | -0.99 | 5.32 |

| Data derived from DFT B3LYP level calculations. researchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. semanticscholar.org

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The nitrogen atom of the quinoline ring also represents a region of negative potential. semanticscholar.org Conversely, positive potential regions are likely to be found around the hydrogen atoms of the quinoline ring and near the carbon atom attached to the nitro group, indicating susceptibility to nucleophilic attack. semanticscholar.org

To quantify the distribution of electronic charge within a molecule, computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. mdpi.com While Mulliken charges are simpler to calculate, they are known to be highly dependent on the basis set used. miami.edu NBO analysis provides a more robust description of the charge distribution based on localized Lewis-like bonding structures (bonds and lone pairs). miami.edu

NBO analysis also provides information about hyperconjugative interactions, which involve charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net These interactions stabilize the molecule, and their energy can be estimated through second-order perturbation theory. For this compound, significant charge delocalization is expected due to the presence of electronegative chlorine and nitro groups on the aromatic system. Analysis of related compounds like 1,3-dichloro-5-nitrobenzene reveals the expected charge distribution, with carbon atoms attached to chlorine and nitro groups carrying positive charges, while the electronegative atoms themselves carry negative charges. researchgate.net

The table below shows example Mulliken charges calculated for 1,3-dichloro-5-nitrobenzene, illustrating the charge distribution in a dichloronitro aromatic system.

| Atom | Mulliken Charge (a.u.) |

| C1 (-Cl) | 0.231 |

| C2 | -0.101 |

| C3 (-Cl) | 0.231 |

| C5 (-NO2) | 0.089 |

| N (of NO2) | 0.449 |

| O (of NO2) | -0.278 |

| Cl | -0.060 |

| Data derived from DFT B3LYP/6-311++G(d,p) calculations. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying excited states and simulating electronic absorption spectra, such as UV-Vis spectra. rajpub.comajchem-a.com TD-DFT calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rajpub.com

The simulated UV-Vis spectrum for this compound would be expected to show characteristic absorptions arising from π→π* and n→π* electronic transitions within the aromatic system. The presence of chloro and nitro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Computational studies on similar compounds have demonstrated good agreement between TD-DFT predicted spectra and experimental data. ajchem-a.com

An illustrative table of simulated spectral data for a related compound is provided below.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 310 | 0.115 | HOMO -> LUMO |

| Methanol | 315 | 0.120 | HOMO -> LUMO |

| Water | 316 | 0.122 | HOMO -> LUMO |

| Illustrative data based on typical TD-DFT calculations for substituted aromatic compounds. rajpub.com |

Solvent Effects on Molecular Structure and Spectroscopic Properties using Continuum Solvation Models

Molecular properties can be significantly influenced by the surrounding solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to account for these effects. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net

Using PCM in conjunction with DFT and TD-DFT allows for the calculation of molecular properties in different solvent environments. For polar molecules like this compound, increasing solvent polarity is expected to stabilize the ground state and excited states differently, leading to shifts in the UV-Vis absorption maxima. rajpub.com Geometrical parameters and charge distributions can also be subtly altered by the solvent. Studies on other polar organic molecules have shown that properties like the dipole moment increase with the dielectric constant of the solvent, and absorption spectra can exhibit either red or blue shifts depending on the nature of the electronic transition.

Computational Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

A detailed computational analysis of this compound would provide valuable insights into its chemical behavior. The calculation of quantum chemical descriptors is essential for predicting the reactivity of a molecule. These descriptors, derived from conceptual Density Functional Theory (DFT), help in understanding global and local reactivity patterns.

Future computational studies on this compound should aim to calculate the following key reactivity descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental in determining the electron-donating and electron-accepting abilities of a molecule. The energy gap between HOMO and LUMO is a critical indicator of molecular stability.

Ionization Potential (I) and Electron Affinity (A): These can be calculated from the HOMO and LUMO energies and are used to determine other important descriptors.

Global Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. These parameters provide information about the stability and reactivity of the molecule.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment, thus measuring its electrophilic nature.

A data table summarizing these predicted values would be a crucial component of such a study.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Global Hardness | η | - |

| Global Softness | S | - |

| Electronegativity | χ | - |

| Electrophilicity Index | ω | - |

(Note: This table is for illustrative purposes only, as the specific data for this compound is not currently available in the searched literature.)

Non-Covalent Interaction (NCI) and Non-Linear Optical (NLO) Properties

Non-Covalent Interactions (NCI):

The study of non-covalent interactions is crucial for understanding how this compound might interact with other molecules, which is particularly important in the context of materials science and medicinal chemistry. An NCI analysis, typically performed using methods like the Reduced Density Gradient (RDG), can visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. For this compound, the presence of chlorine atoms suggests the potential for halogen bonding, which could be a significant factor in its supramolecular chemistry.

Non-Linear Optical (NLO) Properties:

Computational methods are also employed to predict the non-linear optical properties of molecules, which are of interest for applications in optoelectronics. The key parameters to be calculated would include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO properties.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

A systematic computational investigation would reveal whether this compound possesses significant NLO properties, warranting further experimental exploration.

Table 2: Hypothetical NLO Properties of this compound

| Property | Symbol | Predicted Value (Arbitrary Units) |

|---|---|---|

| Dipole Moment | μ | - |

| Mean Polarizability | <α> | - |

| First Hyperpolarizability | βtot | - |

| Second Hyperpolarizability | γ | - |

(Note: This table is for illustrative purposes only, as the specific data for this compound is not currently available in the searched literature.)

Molecular Dynamics Simulations for Understanding Reactive Pathways

Molecular dynamics (MD) simulations could provide a dynamic perspective on the behavior of this compound. By simulating the movement of atoms and molecules over time, MD can be used to explore conformational changes, interactions with solvent molecules, and potential reaction pathways. For instance, MD simulations could be employed to study the initial steps of a nucleophilic aromatic substitution reaction, a common reaction type for chloro-nitro-aromatic compounds. This would involve analyzing the trajectory of the interacting species to understand the energetic and structural evolution of the system as it proceeds along a reaction coordinate. Such simulations would complement the static picture provided by DFT calculations and offer a more complete understanding of the compound's reactivity.

Preclinical Biological Activity Investigations and Structure Activity Relationship Sar Studies of 4,8 Dichloro 3 Nitroquinoline Analogues

In Vitro Biological Screening of Quinoline (B57606) Derivatives for Diverse Activities

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. nih.gov The versatility of the quinoline nucleus allows for substitutions at various positions, leading to the development of molecules with tailored therapeutic properties, including antiproliferative, antimicrobial, and antiparasitic effects. nih.gov

Analogues derived from the 4,8-dichloro-3-nitroquinoline backbone have been the subject of extensive investigation for their potential as anticancer agents. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic effects against various human cancer cell lines.

A series of acyl hydrazones synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde demonstrated notable antiproliferative activity. researchgate.netnih.gov In preliminary cytotoxicity screenings against human cervical cancer (HeLa) cell lines, one compound in this series was identified as particularly potent, exhibiting an IC₅₀ value of 18.8 μM. researchgate.netnih.gov Further investigation revealed that this compound exerts its anticancer effect by inducing apoptosis at its IC₅₀ concentration. researchgate.netnih.gov

Other studies on different quinoline analogues have elucidated various mechanisms of action. For instance, certain 2-aminodihydroquinoline analogues were found to arrest the cell cycle at the G2/M checkpoint and induce apoptosis in the MDA-MB-231 metastatic breast adenocarcinoma cell line, with IC₅₀ values around 2 μM under serum-free conditions. nih.gov Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as potent multi-target inhibitors, targeting EGFR, BRAFV600E, and EGFRT790M. mdpi.com These compounds were shown to induce apoptosis by activating caspase-3 and caspase-8, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl2. mdpi.com

The anticancer activity of some 8-hydroxyquinoline (B1678124) derivatives, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), has been linked to the generation of intracellular reactive oxygen species (ROS), a mechanism that is enhanced by the presence of copper. nih.govresearchgate.net

The following table summarizes the in vitro antiproliferative activity of selected quinoline derivatives.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Proposed Mechanism of Action |

| Acyl Hydrazones of 4-chloro-8-nitro-1,2-dihydroquinoline | Compound 7 | HeLa (Cervical) | 18.8 μM | Apoptosis Induction |

| 2-Aminodihydroquinolines | Compound 5f | MDA-MB-231 (Breast) | ~2 μM | G2/M Cell Cycle Arrest, Apoptosis |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3h | Multiple | 22 nM (GI₅₀) | Multi-target Inhibition (EGFR, BRAF), Caspase Activation |

| 8-Hydroxyquinolines | 8-hydroxy-5-nitroquinoline | Multiple | 5-10 fold lower than Clioquinol | Reactive Oxygen Species (ROS) Generation |

Data sourced from multiple research articles to illustrate the range of activities.

Quinoline derivatives have historically been significant in treating parasitic diseases, and modern analogues continue to be explored for a broad spectrum of antimicrobial and antiparasitic applications. nih.gov

In the realm of antiparasitic research, a notable 8-nitroquinolin-2(1H)-one derivative demonstrated potent and selective activity against trypanosomes. nih.gov This compound exhibited submicromolar activity with an EC₅₀ value of 12 nM against Trypanosoma brucei brucei trypomastigotes and 500 nM against T. cruzi amastigotes. nih.gov The presence of the nitro group at the 8-position of the quinoline scaffold was confirmed to be crucial for this antiparasitic activity. nih.gov Other studies have also identified various flavonoid analogues with in vitro activity against T. brucei rhodesiense, T. cruzi, and Leishmania donovani, with compounds like 7,8-dihydroxyflavone and quercetin showing particular promise. nih.gov

Regarding antibacterial activity, novel chloroquine analogues have shown good potential against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov For instance, one analogue displayed a 30.3 mm zone of inhibition against P. aeruginosa. nih.gov The antibacterial efficacy of quinoline derivatives is often dependent on the substitution pattern on the quinoline ring. scienceopen.com Some studies have noted that derivatives can be more active against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the bacterial cell membrane structure that can block the entry of the compounds. scienceopen.commdpi.com

The table below presents a summary of the antimicrobial and antiparasitic activities of representative quinoline-based compounds.

| Compound Class | Derivative Example | Target Organism | Activity (EC₅₀/MIC) |

| 8-Nitroquinolin-2(1H)-ones | 6-bromo-substituted derivative | Trypanosoma brucei brucei | 12 nM |

| 8-Nitroquinolin-2(1H)-ones | 6-bromo-substituted derivative | Trypanosoma cruzi | 500 nM |

| Chloroquine Analogues | Analogue CS1 | Pseudomonas aeruginosa | 30.3 mm zone of inhibition |

| 8-Hydroxyquinolines | 5-Chloro 8HQ & 5,7-dichloro 8HQ | Bacteria | Supreme anti-bacterial activity |

| N-methylbenzofuro[3,2-b]quinolines | Compound 8 | Vancomycin-resistant E. faecium | 4 µg/mL |

Data compiled from various studies to highlight the spectrum of activity.

The mechanism of action for many nitroaromatic compounds, including nitroquinoline derivatives, against certain parasites relies on a process of bioactivation within the target organism. nih.gov This pathway is particularly critical for the activity of 8-nitroquinoline analogues against kinetoplastid parasites like Leishmania and Trypanosoma. nih.gov

The antiparasitic effect involves the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs). nih.gov These flavin-containing enzymes catalyze the reduction of the nitrodrug into highly reactive and cytotoxic electrophilic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These metabolites can then form covalent adducts with essential biological macromolecules like DNA and proteins, leading to parasite death. nih.gov

The type and location of NTRs can differ between parasites. Leishmania species possess two types of these enzymes: a mitochondrial type 1 NTR (NTR1) that catalyzes a two-electron reduction and a cytosolic type 2 NTR (NTR2) that performs a one-electron reduction. nih.gov In contrast, Trypanosoma species express a mitochondrial type 1 NTR. nih.gov The specific bioactivation of 8-nitroquinolin-2(1H)-one derivatives by type 1 NTRs has been confirmed in both L. donovani and T. b. brucei, underscoring the importance of this enzyme class as a target for antiparasitic drug design. nih.gov

Computational Approaches to Structure-Activity Relationships (SAR)

Computational methods are indispensable tools in modern drug discovery for understanding the relationship between a molecule's structure and its biological activity. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently applied to quinoline derivatives to rationalize observed activities and guide the design of more potent analogues. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. nih.govsemanticscholar.org This method is widely used to study the interactions of quinoline analogues with their biological targets at a molecular level.

For anticancer quinoline derivatives, docking simulations have been employed to understand their interaction with proteins involved in cancer progression. For example, the biological activity of 4-chloro-8-nitro-1,2-dihydroquinoline acylhydrazones was theoretically explored by docking them into the binding sites of various anti-apoptotic proteins. researchgate.netnih.gov Similarly, docking studies of iodoquinazoline derivatives against anticancer targets such as carbonic anhydrase CAXII, human thymidylate synthase (hTS), and human thymidine kinase (hTK) have provided insights that align with in vitro results. nih.gov

In the context of antimicrobial research, docking has been used to predict the binding of 8-chloro-quinolone analogues to bacterial enzymes. researchgate.net These studies use scoring functions and analysis of hydrogen bonds to predict binding modes, affinities, and the orientation of the compounds within the active site of the target protein. semanticscholar.orgresearchgate.net Such simulations help in the rational design of new derivatives with improved inhibitory activity. nih.gov

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchpublish.com This approach is used to predict the activity of novel compounds and to identify the key molecular properties (descriptors) that govern their efficacy.

QSAR studies have been successfully applied to various series of quinoline derivatives. In one study, a QSAR model was developed for quinolinone-based thiosemicarbazones with activity against Mycobacterium tuberculosis. nih.gov The resulting model, which showed good statistical validity (R² = 0.83), suggested that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in the antituberculosis activity. nih.gov

Another QSAR investigation focused on 5,8-quinolinequinone derivatives with anti-proliferative and anti-inflammatory activities. dergipark.org.tr This work aimed to create a mathematical expression linking biological activity to various physicochemical parameters. dergipark.org.tr Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against the P-glycoprotein efflux pump, a key factor in cancer multidrug resistance. nih.gov These computational models serve as effective tools for the in silico design of new compounds with potentially enhanced biological responses before their experimental synthesis. nih.gov

In Vitro Assessment of Pharmacokinetic Parameters (e.g., Microsomal Stability)

The evaluation of a drug candidate's metabolic stability is a critical component of preclinical drug discovery, providing insights into its potential pharmacokinetic profile in vivo. Metabolic stability, typically assessed using in vitro systems such as liver microsomes, helps to predict key parameters like intrinsic clearance (CLint) and in vivo half-life (t1/2). Compounds with high metabolic instability are often rapidly cleared from the body, which may prevent them from achieving therapeutic concentrations. Conversely, highly stable compounds might accumulate and lead to adverse effects. Therefore, a thorough in vitro assessment is crucial for selecting and optimizing compounds with favorable pharmacokinetic properties.

As of the current literature review, specific experimental data on the in vitro microsomal stability of this compound is not publicly available. However, the metabolic fate of this compound can be predicted based on the known metabolism of quinoline, nitroaromatic, and chlorinated aromatic compounds. The primary routes of metabolism for such structures typically involve oxidation and reduction reactions mediated by cytochrome P450 (CYP) enzymes and other hepatic enzymes.

For the quinoline ring system, metabolism often involves hydroxylation at various positions. The presence of two chlorine atoms on the quinoline core of this compound would likely influence its metabolic profile. Halogenated aromatic compounds can be susceptible to oxidative metabolism, which may involve hydroxylation or dehalogenation, although the latter is generally a slower process.

The nitro group at the 3-position is a significant feature that is expected to be a primary site for metabolism. Nitroaromatic compounds are known to undergo nitroreduction, a metabolic pathway that can proceed via one- or two-electron reduction pathways. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. This reductive metabolism can be carried out by various enzymes, including NADPH:cytochrome P450 reductase and other reductases present in liver microsomes.

To illustrate the type of data generated in microsomal stability assays for related compounds, the following table presents findings from a study on 2-substituted quinolines with antileishmanial activity. It is important to emphasize that this data is for different quinoline derivatives and should not be directly extrapolated to this compound. The study investigated the in vitro half-life of these compounds in rat liver microsomes.

| Compound | Structure | In Vitro Half-life (t1/2, min) in Rat Liver Microsomes |

|---|---|---|

| 2-n-propylquinoline | Quinoline with an n-propyl group at position 2 | 15.6 |

| (E)-3-(quinolin-2-yl)acrylonitrile | Quinoline with a propenenitrile group at position 2 | 10.2 |

| (E)-3-(quinolin-2-yl)prop-2-en-1-ol | Quinoline with a propenol group at position 2 | 6.8 |

This table presents data for illustrative purposes from a study on different quinoline derivatives and does not represent data for this compound or its direct analogues.

The data in the table demonstrates how modifications to the substituent on the quinoline ring can significantly impact metabolic stability. For instance, the half-lives of the 2-substituted quinolines ranged from 6.8 to 15.6 minutes, indicating that all three compounds are relatively rapidly metabolized in rat liver microsomes. This highlights the importance of the chemical structure in determining the rate of metabolism.

For this compound, a comprehensive in vitro metabolic stability assessment would involve incubating the compound with liver microsomes from different species (e.g., rat, mouse, human) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time would be monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). From this data, key pharmacokinetic parameters like the in vitro half-life and intrinsic clearance would be calculated. Such studies would be essential to understand the metabolic liabilities of this chemical scaffold and to guide the design of analogues with improved pharmacokinetic properties.

Future Directions and Emerging Research Opportunities for 4,8 Dichloro 3 Nitroquinoline Chemistry

Development of Advanced and Greener Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a central theme in modern organic synthesis. Future research in the synthesis of 4,8-dichloro-3-nitroquinoline and its derivatives will likely focus on the adoption of greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on classical multi-step procedures that may involve harsh reaction conditions and the use of stoichiometric amounts of aggressive reagents. Advanced synthetic methods such as microwave-assisted synthesis have already been successfully applied to other quinoline (B57606) derivatives, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes with fewer steps and higher atom economy. |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. |

| Designing Safer Chemicals | Developing derivatives of this compound with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the quinoline core. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

| Design for Degradation | Designing biodegradable derivatives. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the two chlorine atoms at positions 4 and 8, as well as the nitro group at position 3, makes this compound a versatile building block for further chemical modifications. Future research will undoubtedly focus on exploring novel reaction pathways and catalytic transformations to functionalize this quinoline core.

The selective substitution of the chlorine atoms is a key challenge and a significant opportunity. The development of regioselective cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, at either the C4 or C8 position would provide access to a wide array of novel derivatives. The use of specifically designed catalyst systems will be crucial for achieving high selectivity.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. The development of selective reduction methods that leave the chloro-substituents intact will be important. The resulting aminoquinolines are valuable intermediates for the synthesis of a variety of heterocyclic systems and biologically active molecules. The exploration of C-H activation reactions on the quinoline core could also open up new avenues for direct functionalization, avoiding the need for pre-functionalized starting materials.

Design and Synthesis of Diverse Analogues for Targeted Biological Applications

The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs. Nitroquinoline derivatives, in particular, have shown promise as anticancer agents. nih.govresearchgate.net A significant future direction for this compound chemistry lies in the design and synthesis of diverse analogues for targeted biological applications.

By systematically modifying the substituents at the 4 and 8 positions, as well as transforming the nitro group, a large library of analogues can be generated. For example, the introduction of various aryl, heteroaryl, alkyl, or amino groups at the C4 and C8 positions could lead to compounds with tailored biological activities. The synthesis of acylhydrazones and thiosemicarbazones from related chloro-nitro-quinoline carbaldehydes has already demonstrated the potential of this class of compounds as anticancer agents. researchgate.net

The design of these analogues will be guided by a deeper understanding of their structure-activity relationships (SAR). Computational modeling and molecular docking studies can be employed to predict the binding of these new compounds to specific biological targets, such as protein kinases or DNA, which are often implicated in cancer. nih.gov This rational design approach will be instrumental in developing potent and selective therapeutic agents.

| Position | Potential Modifications | Targeted Biological Activity |

| C4 | Nucleophilic substitution with amines, thiols, alcohols; Cross-coupling with boronic acids, organostannanes. | Anticancer, Antimalarial, Antibacterial |

| C8 | Nucleophilic substitution with amines, thiols, alcohols; Cross-coupling with boronic acids, organostannanes. | Modulating physicochemical properties, Targeting specific enzyme pockets |

| C3 (Nitro group) | Reduction to amine, followed by acylation, alkylation, or diazotization. | Anticancer, Antiviral, Anti-inflammatory |

Integration of High-Throughput Screening with Computational Design for Accelerated Discovery

The traditional process of drug discovery is often slow and expensive. The integration of high-throughput screening (HTS) with computational design offers a powerful strategy to accelerate the discovery of new bioactive compounds derived from this compound. nih.govmdpi.com

Computational methods, such as virtual screening and molecular docking, can be used to screen large virtual libraries of this compound analogues against specific biological targets. nih.gov This in silico approach helps to prioritize a smaller, more manageable set of compounds for synthesis and biological evaluation. The use of density functional theory (DFT) can further aid in understanding the electronic properties and reactivity of the designed molecules. researchgate.net

Once synthesized, these focused libraries of compounds can be subjected to HTS to rapidly assess their biological activity against a panel of cell lines or enzymes. nih.govnih.gov This combination of computational design and HTS allows for a more efficient exploration of the chemical space around the this compound scaffold, significantly increasing the chances of identifying promising lead compounds for further development.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Theoretical Methods

A fundamental understanding of the reaction mechanisms and the structure-property relationships of this compound and its derivatives is crucial for the rational design of new synthetic routes and functional molecules. Advanced spectroscopic and theoretical methods will play a pivotal role in gaining these deeper insights.

Techniques such as 2D NMR spectroscopy (COSY, HSQC, HMBC), X-ray crystallography, and mass spectrometry are essential for the unambiguous characterization of novel compounds and for elucidating their three-dimensional structures. researchgate.net These experimental techniques provide valuable data that can be complemented by theoretical calculations.

Computational chemistry, particularly DFT, can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. dntb.gov.ua These theoretical studies can provide a detailed picture of the reaction mechanisms at the molecular level, helping to explain observed regioselectivities and reactivities. Furthermore, molecular dynamics simulations can be employed to study the interactions of this compound analogues with biological macromolecules, providing insights into their mechanism of action.

| Technique | Application in this compound Research |

| 2D NMR Spectroscopy | Elucidation of complex molecular structures and connectivities. |

| X-ray Crystallography | Determination of the precise three-dimensional arrangement of atoms in the solid state. |

| Mass Spectrometry | Accurate mass determination and fragmentation analysis for structural confirmation. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic parameters. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior and interactions of molecules with their environment, particularly biological targets. |

Q & A

Q. What are the standard synthetic routes for 4,8-Dichloro-3-nitroquinoline, and how are they validated?

The synthesis typically involves multi-step protocols, such as:

- Conrad-Limpach synthesis : Starting with substituted anilines and ethyl ethoxymethylenemalonate to form the quinoline core, followed by nitration and chlorination .

- Halogenation of pre-nitrated quinolines : Introducing chlorine substituents via electrophilic substitution under controlled conditions (e.g., using PCl₅ or SOCl₂) . Validation includes monitoring reaction progress with TLC and confirming purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- IR spectroscopy : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 242.98 for C₉H₅Cl₂N₂O₂) .

Q. How do chloro and nitro substituents influence the compound’s reactivity?

The electron-withdrawing nitro group at position 3 enhances electrophilic substitution at positions 4 and 8, while chlorine atoms increase lipophilicity and stability against oxidation. This dual effect impacts synthetic pathways and biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

Q. What strategies optimize the nitration step to minimize byproducts?

Key considerations include:

- Temperature control : Maintain ≤50°C to prevent over-nitration .

- Acid selection : Use mixed HNO₃/H₂SO₄ for regioselectivity at position 3 .

- In situ monitoring : Track reaction progress via HPLC to isolate intermediates .

Q. How do electronic effects of substituents impact the compound’s biological activity?

The nitro group’s electron-withdrawing nature enhances binding to target enzymes (e.g., nitroreductases), while chloro substituents improve membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 4,8-difluoro or 3-cyano derivatives) and testing against microbial or cancer cell lines .

Q. What methodologies address nitro group instability during synthetic modifications?

Mitigation approaches include:

- Protective groups : Temporarily reduce the nitro to an amine using Pd/C/H₂, perform alkylation/acylation, and re-oxidize .

- Low-temperature reactions : Conduct reactions at –20°C to prevent decomposition .

- Radical scavengers : Add BHT or TEMPO to suppress side reactions .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?